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Compound of Interest

Compound Name:

(1E,4E)-1,5-bis(4-

bromophenyl)penta-1,4-dien-3-

one

Cat. No.: B11943202

Get Quote

As a Senior Application Scientist, I approach the characterization and application of synthetic

intermediates not merely as a catalog of properties, but as a matrix of chemical potential. CAS

115846-95-2, formally known as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, is a

heavily conjugated bischalcone derivative. Structurally homologous to dibenzylideneacetone

(DBA), this compound features a cross-conjugated dienone system flanked by para-brominated

phenyl rings.

This structural motif imparts unique electronic properties, making it a highly versatile scaffold. It

serves as a bidentate ligand in organometallic chemistry, a synergistic agent in antimicrobial

formulations, and a cytotoxic modulator in oncology. This whitepaper deconstructs the

mechanistic chemistry, verified synthetic protocols, and biological applications of CAS 115846-

95-2.

Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical parameters of CAS 115846-95-2 is critical for

predicting its solubility, reactivity, and bioavailability. The para-bromo substituents significantly
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increase the lipophilicity (XLogP3 = 5.5) compared to unsubstituted DBA, which directly

influences its cellular permeability and target binding affinity .

Property Value
Clinical / Chemical
Significance

IUPAC Name

(1E,4E)-1,5-bis(4-

bromophenyl)penta-1,4-dien-3-

one

Defines the trans, trans

stereochemistry critical for

receptor docking.

CAS Registry Number 115846-95-2

Standard identifier for

regulatory and procurement

tracking.

Molecular Formula C17H12Br2O
Indicates a highly unsaturated,

halogenated framework.

Molecular Weight 392.09 g/mol

Falls within the Lipinski Rule of

5 threshold for oral

bioavailability.

Melting Point 211 °C (484 K)

High crystalline stability;

indicative of strong

intermolecular π-π stacking.

XLogP3 5.5

High lipophilicity; suggests

partitioning into lipid

membranes.

Hydrogen Bond Acceptors 1

The central carbonyl oxygen

serves as the sole H-bond

acceptor.

Hydrogen Bond Donors 0

Lack of H-donors limits

aqueous solubility but aids in

hydrophobic pocket binding.

Exact Mass 391.92344 Da

Utilized for high-resolution

mass spectrometry (HRMS)

validation.
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Mechanistic Chemistry: Synthesis &
Crystallography
The synthesis of CAS 115846-95-2 relies on a double Claisen-Schmidt condensation between

4-bromobenzaldehyde and acetone. The choice of a base-catalyzed route over an acid-

catalyzed one is deliberate: the base facilitates the formation of the thermodynamic (1E,4E)

isomer. The reaction proceeds via an enolate intermediate, followed by an aldol addition, and

concludes with an irreversible E1cB (Elimination Unimolecular conjugate Base) dehydration .

Self-Validating Protocol: Base-Catalyzed Synthesis
Rationale: Ethanolic KOH is selected as the solvent-catalyst system because it homogenizes

the organic reactants while providing sufficient basicity to drive the E1cB dehydration. The

precipitation of the product serves as a thermodynamic sink, driving the equilibrium forward.

Step-by-Step Methodology:

Reagent Preparation: Dissolve 12.5 mmol (2.31 g) of 4-bromobenzaldehyde and 6.25 mmol

(0.36 g) of acetone in 30 mL of absolute ethanol. Causality: A strict 2:1 stoichiometric ratio

prevents the accumulation of the half-chalcone intermediate.

Catalyst Activation: In a separate vessel, dissolve 4.0 g of potassium hydroxide (KOH) in 20

mL of deionized water. Chill to 0–5 °C.

Controlled Addition: Slowly add the ethanolic reactant solution to the chilled aqueous KOH

under vigorous magnetic stirring. Validation Checkpoint: The solution will transition from clear

to turbid yellow within 15 minutes, indicating the onset of the first dehydration step.

Cross-Linking Phase: Allow the mixture to stir at room temperature (20–25 °C) for exactly 2

hours. Causality: Extended stirring ensures the second equivalent of aldehyde fully reacts

with the intermediate enolate.

Quenching & Recovery: Quench the reaction by adding 20 mL of chilled water. Recover the

resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with 100 mL of

cold water until the filtrate reaches a neutral pH. Validation Checkpoint: Neutral pH confirms

the complete removal of the KOH catalyst, preventing base-catalyzed degradation during

drying.
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Purification: Recrystallize the crude product from boiling absolute ethanol. Dry under vacuum

at 40 °C overnight. Validation Checkpoint: The formation of pure yellow block crystals with a

sharp melting point of 211 °C confirms the purity of the (1E,4E) isomer.
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Figure 1: Synthesis workflow of CAS 115846-95-2 via Claisen-Schmidt condensation.

Biological & Pharmacological Applications
The cross-conjugated dienone core of CAS 115846-95-2 acts as a Michael acceptor, allowing it

to form covalent adducts with nucleophilic thiol groups (e.g., cysteine residues) on target

proteins. This reactivity underpins its diverse biological profile.
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Cytotoxicity and Apoptotic Modulation
Bischalcone derivatives are potent modulators of cellular oxidative stress. By depleting

intracellular glutathione (GSH) via Michael addition, CAS 115846-95-2 induces the

accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial

membrane depolarization, leading to the release of cytochrome c and the subsequent

activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately driving cancer cells

into apoptosis.
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Figure 2: Proposed apoptotic signaling pathway modulated by bischalcone derivatives.

Antifungal Synergy
Drug resistance in Candida species, particularly against fluconazole, is a growing clinical

challenge. CAS 115846-95-2 and related monoketone curcumin analogs have demonstrated

profound synergistic effects when co-administered with fluconazole . The mechanism relies on

the compound's ability to alter intracellular ATP content and disrupt fungal cell membrane

permeability, effectively re-sensitizing resistant Candida tropicalis and Candida albicans strains

to standard azole therapies.

Aldose Reductase Inhibition
In the context of diabetic complications, the polyol pathway—driven by the enzyme Aldose

Reductase (AR)—is a primary target. Curcuminoids and bischalcones like CAS 115846-95-2

have been evaluated as AR inhibitors. Molecular docking studies suggest that the rigid,

conjugated backbone aligns favorably within the AR active site, while the terminal bromo-

substituents enhance hydrophobic interactions, making it a viable lead compound for managing

diabetic neuropathy and retinopathy .

Organometallic Utility: Ligand Design
Beyond its biological applications, CAS 115846-95-2 is a highly effective ligand in inorganic

chemistry. As a direct analog of dibenzylideneacetone (DBA), it can coordinate to transition

metals (e.g., Palladium, Ruthenium, Iron, and Copper) via its electron-deficient alkene bonds.

When synthesizing catalysts analogous to

, substituting DBA with CAS 115846-95-2 alters the electronic environment of the metal center.
The electron-withdrawing nature of the para-bromo groups reduces the electron density on the
conjugated alkenes, which can stabilize lower-valent metal centers or accelerate the oxidative
addition step in cross-coupling reactions (such as Suzuki or Heck couplings). Furthermore, the
terminal bromines offer synthetic handles for subsequent functionalization via cross-coupling,
allowing for the creation of complex, multi-metallic polymeric frameworks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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